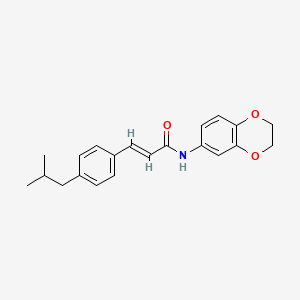
3-(4-(2-Methylpropyl)phenyl)-N-(4-oxachroman-6-YL)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-(2-Methylpropyl)phenyl)-N-(4-oxachroman-6-YL)prop-2-enamide, also known as O-1918, is a synthetic compound that has recently gained attention for its potential therapeutic applications. It belongs to the class of compounds known as cannabimimetics, which are compounds that mimic the effects of cannabinoids, the active compounds found in marijuana. O-1918 has been shown to have a variety of effects on the body, including anti-inflammatory, analgesic, and anti-cancer properties.
Applications De Recherche Scientifique
Enzymatic Polymerization for Polycondensation Polymers
Research highlights the significance of enzymatic polymerization as a preferable alternative to chemically-catalyzed processes for producing polycondensation polymers, such as aliphatic polyesters, polyamides, and polyesteramides. This method offers advantages like mild reaction conditions, high enzyme selectivity, and improved end product quality. Enzymatic routes have been explored for homo- and copolymerization of monomers, focusing on biodegradability derived from bio-based monomers (Douka et al., 2017).
Stereochemistry in Pharmacology
The stereochemistry of certain compounds, including their structural analogs, is critical in developing pharmacological agents. This research emphasizes the design, synthesis, and biological activity exploration of enantiomerically pure compounds, showing the direct relationship between stereocenters' configuration and their biological properties (Veinberg et al., 2015).
Chemistry and Biochemistry of Acrylamide
A comprehensive review on acrylamide's chemistry, biochemistry, and safety, including its formation in food processing and potential health effects. This paper covers aspects like nonfood and food sources, exposure, mechanism of formation, and risk assessment (Friedman, 2003).
Degradation of Polymers by Esters
Research on the development of pathways for the degradation of polymer wastes by esters of H-phosphonic and phosphoric acids is presented. This work shows the effectiveness of these esters as degrading agents for polymers like polyurethanes, polycarbonates, and polyamides, highlighting the potential for recycling and reducing environmental impact (Mitova et al., 2013).
Advanced Oxidation Processes for Degradation of Acetaminophen
This study reviews the use of advanced oxidation processes (AOPs) for treating acetaminophen in water, emphasizing kinetics, mechanisms, by-products, and degradation pathways. The importance of understanding these processes is highlighted for enhancing the degradation efficiency and reducing environmental impact (Qutob et al., 2022).
Propriétés
IUPAC Name |
(E)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(2-methylpropyl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3/c1-15(2)13-17-5-3-16(4-6-17)7-10-21(23)22-18-8-9-19-20(14-18)25-12-11-24-19/h3-10,14-15H,11-13H2,1-2H3,(H,22,23)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCHAIBKMOIIFTL-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C=CC(=O)NC2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC1=CC=C(C=C1)/C=C/C(=O)NC2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(2-Methylpropyl)phenyl)-N-(4-oxachroman-6-YL)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

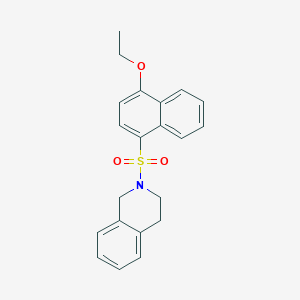
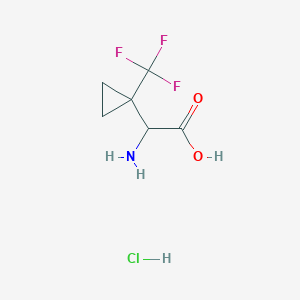

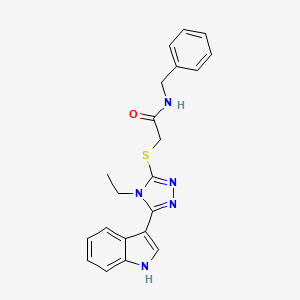
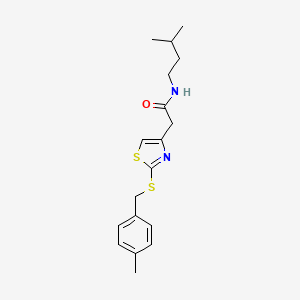
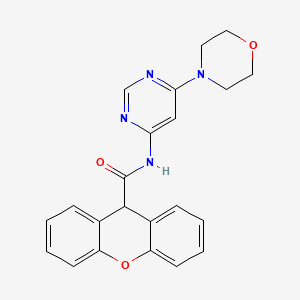
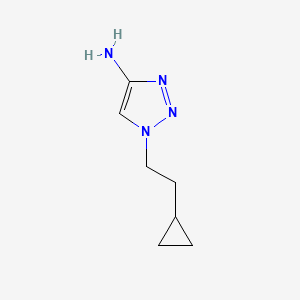
![3-(Benzenesulfonyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methylquinoline](/img/structure/B2883573.png)
![2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2883579.png)
![N-{2-[1-methanesulfonyl-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2883581.png)
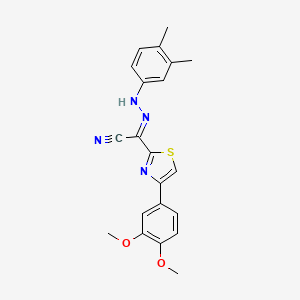
![(2Z)-2-[(2,5-dichlorophenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B2883584.png)
![Methyl 2-[1-(4-chlorophenyl)ethylidene]-1-hydrazinecarboxylate](/img/structure/B2883586.png)
![4-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}-3-nitrobenzamide](/img/structure/B2883587.png)